6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol
Description
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol is an azo compound featuring an (E)-diazenyl group bridging two aromatic rings. One phenyl ring is substituted with a 6-bromohexyloxy chain, while the other is connected via an ether linkage to a hexanol group. The bromine atom on the hexyl chain introduces electron-withdrawing effects and serves as a reactive site for further functionalization (e.g., nucleophilic substitution) . This compound is structurally tailored for applications in photoresponsive materials, liquid crystals, and polymer synthesis, where its bromine substituent enhances polarity and reactivity compared to non-halogenated analogs .
Properties
CAS No. |
676369-28-1 |
|---|---|
Molecular Formula |
C24H33BrN2O3 |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
6-[4-[[4-(6-bromohexoxy)phenyl]diazenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H33BrN2O3/c25-17-5-1-3-7-19-29-23-13-9-21(10-14-23)26-27-22-11-15-24(16-12-22)30-20-8-4-2-6-18-28/h9-16,28H,1-8,17-20H2 |
InChI Key |
NZZHJESTHVDXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCCCBr)OCCCCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the bromohexyl intermediate: This step involves the bromination of hexanol to produce 6-bromohexanol.
Synthesis of the diazenyl intermediate: This involves the diazotization of aniline derivatives followed by coupling with phenol derivatives to form the diazenyl compound.
Coupling of intermediates: The final step involves the coupling of the bromohexyl intermediate with the diazenyl intermediate under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol involves its interaction with specific molecular targets and pathways. The bromohexyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The diazenyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following structurally related azo compounds highlight key differences in substituents and their impact on properties:
¹Calculated based on formula C₂₄H₃₂BrN₂O₃.
²Derived from (AzoMS).
³From (E-1-ol).
⁴From .
Key Comparative Analysis
- Reactivity : The bromine atom in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in methoxy- or alkoxy-substituted analogs . This makes it valuable for post-synthetic modifications in polymer chemistry.
- Solubility and Phase Behavior : Long alkyl chains (e.g., octadecyloxy in E-1-ol) enhance hydrophobicity and liquid crystalline behavior, whereas the bromohexyl group balances polarity and solubility in organic solvents .
- Photoresponsive Applications : E-1-ol’s long alkyl chain improves compatibility with PMMA matrices for holographic storage, while the target compound’s bromine may enhance interfacial interactions in composite materials .
Biological Activity
6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : 6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol
- Molecular Formula : C24H33BrN2O
- Molecular Weight : 477.4 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 63.41 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound demonstrates antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Anticancer | High | Breast cancer cells (MCF7), Colon cancer cells (HT29) |
| Antimicrobial | Moderate | Staphylococcus aureus |
| Anti-inflammatory | Moderate | Macrophage cell lines |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HT29 | 15.0 |
| HeLa | 20.0 |
Case Studies
-
Study on Anticancer Activity :
- A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound on MCF7 breast cancer cells. The results indicated an IC50 value of 12.5 µM, demonstrating significant cytotoxicity and triggering apoptosis through caspase activation.
-
Antimicrobial Evaluation :
- In a separate study, the compound was tested against various bacterial strains, showing effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Inflammation Model Study :
- Research involving macrophage cell lines demonstrated that treatment with the compound resulted in a significant reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
